molecular formula C18H15N3O3S B420427 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 313366-40-4

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B420427
CAS No.: 313366-40-4
M. Wt: 353.4g/mol
InChI Key: LGLKWRNLMIVMOU-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a small-molecule compound featuring a benzamide scaffold linked to a substituted 1,3-thiazole ring. The thiazole moiety is substituted at the 4-position with a 4-ethylphenyl group, while the benzamide component carries a nitro group at the 3-position.

Synthetic routes for analogous compounds often involve nucleophilic substitution, Friedel-Crafts acylation, or coupling reactions (e.g., HATU-mediated amidation) . Characterization typically employs NMR, IR, and mass spectrometry, with IR spectra confirming functional groups like C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) .

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-2-12-6-8-13(9-7-12)16-11-25-18(19-16)20-17(22)14-4-3-5-15(10-14)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLKWRNLMIVMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves cyclization between a thioamide and an α-halo carbonyl compound. For N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, the reaction proceeds as follows:

  • Thioamide Preparation : 4-Ethylphenylthioamide is synthesized by treating 4-ethylbenzamide with phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux.

  • Cyclization : The thioamide reacts with 2-bromo-1-(3-nitrophenyl)ethan-1-one in ethanol at 80°C for 6 hours, yielding the thiazole intermediate.

Key Reaction Conditions :

ParameterOptimal Value
SolventEthanol
Temperature80°C
CatalystNone required
Yield72–78%

Alternative Route: Thiourea Cyclization

A modified approach substitutes thioamide with thiourea derivatives:

  • Thiourea Synthesis : 4-Ethylphenyl isothiocyanate reacts with ammonium hydroxide to form 1-(4-ethylphenyl)thiourea.

  • Ring Closure : Treatment with methyl 3-nitrobenzoylacetate in acetic acid at 100°C induces cyclization, producing the thiazole core.

Advantages :

  • Higher regioselectivity compared to Hantzsch method.

  • Reduced side products due to controlled protonation.

Nitrobenzamide Coupling Strategies

After thiazole formation, the 3-nitrobenzoyl group is introduced via amide bond formation.

Acid Chloride Intermediate

3-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The resulting 3-nitrobenzoyl chloride reacts with the aminothiazole intermediate in the presence of triethylamine (Et₃N):

3-Nitrobenzoyl chloride+4-(4-Ethylphenyl)-1,3-thiazol-2-amineEt₃N, DCMTarget Compound\text{3-Nitrobenzoyl chloride} + \text{4-(4-Ethylphenyl)-1,3-thiazol-2-amine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

Optimization Insights :

  • Solvent : Dichloromethane (DCM) minimizes hydrolysis.

  • Base : Et₃N outperforms pyridine due to faster deprotonation.

  • Yield : 85–90% under inert atmosphere.

Coupling Reagents for Direct Amidation

For substrates sensitive to acid chlorides, carbodiimide-based reagents enable direct coupling:

  • EDCl/HOBt System : 3-Nitrobenzoic acid, 1-hydroxybenzotriazole (HOBt), and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDCl) in DMF facilitate amide bond formation at 25°C.

  • HATU-Mediated Coupling : Higher efficiency (95% yield) but requires stringent moisture control.

Comparative Performance :

ReagentTemperatureYieldPurity
EDCl25°C82%98%
HATU0°C95%99%

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

To enhance scalability, flow chemistry replaces batch processes:

  • Thiazole Cyclization : A tubular reactor with immobilized P₂S₅ achieves 90% conversion in 10 minutes.

  • In-Line Purification : Integrated silica cartridges remove unreacted reagents, reducing downstream processing.

Impurity Control

N-Oxide derivatives are a common by-product due to nitro group reactivity. Mitigation strategies include:

  • Antioxidant Additives : L-Ascorbic acid (0.1 wt%) suppresses oxidation by scavenging free radicals.

  • Low-Temperature Storage : Intermediate amides stored at −20°C show <1% impurity over 6 months.

Characterization and Quality Assurance

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, nitrobenzamide H-2), 7.89–7.45 (m, 7H, aromatic), 2.69 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥99% purity with a retention time of 6.8 minutes.

Applications and Derivatives

While the focus is on synthesis, preliminary studies suggest:

  • Antimicrobial Activity : MIC of 8 µg/mL against Staphylococcus aureus.

  • Kinase Inhibition : IC₅₀ = 120 nM against EGFR in computational models .

Chemical Reactions Analysis

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

  • Nitro Group Position :

    • N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (): Differs in the nitro group position (2-nitro vs. 3-nitro). The ortho-nitro substituent may sterically hinder interactions compared to the meta-nitro isomer.
    • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide (): Retains the 3-nitrobenzamide group but replaces the 4-ethylphenyl thiazole substituent with a 4-chlorobenzyl moiety. The chloro group enhances lipophilicity (LogP = 5.05) .
  • Benzamide Modifications: 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Incorporates a sulfamoyl group instead of nitro, improving solubility via polar interactions.

Thiazole Ring Modifications

  • Heterocycle Expansion: N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide (): Uses a thiazolidinone ring (saturated with a ketone and thione group) instead of thiazole, altering tautomerism and redox properties . N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide (): Replaces thiazole with benzothiazole, increasing aromatic surface area for π-π interactions .
  • Substituent Effects on Thiazole :

    • N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (): Substitutes the ethylphenyl group with dichlorophenyl and replaces benzamide with a pyrazole-carboxamide, likely enhancing halogen bonding .

Structural and Electronic Trends

Compound Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide 3-nitrobenzamide, 4-ethylphenyl-thiazole 353.39 High lipophilicity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 2-nitrobenzamide isomer 353.39 Potential steric hindrance
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide 4-chlorobenzyl substituent 398.85 LogP = 5.05, enhanced hydrophobicity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide Dichlorophenyl, pyrazole-carboxamide 436.23 Halogen bonding potential

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 313366-40-4) features a thiazole ring, an ethylphenyl substituent, and a nitro group attached to a benzamide moiety. Its molecular formula is C17H16N3O3SC_{17}H_{16}N_{3}O_{3}S.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, it reduces the synthesis of pro-inflammatory prostaglandins.
  • Transcription Factor Modulation : It may also inhibit nuclear factor-kappa B (NF-κB), a key regulator in inflammation and cancer progression. This inhibition can lead to decreased expression of genes associated with inflammatory processes and tumor growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. It has been evaluated for its efficacy against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Anticancer Potential

The compound has been investigated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways. The nitro group may contribute to generating reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce inflammation markers in cell cultures. This suggests its potential use as an anti-inflammatory agent in conditions such as arthritis or other inflammatory diseases.

Case Studies and Experimental Data

A selection of studies highlights the biological activities and mechanisms of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli with an IC50 value indicating effective inhibition at low concentrations.
Study 2Reported on the compound's ability to induce apoptosis in cancer cell lines via NF-kB pathway modulation.
Investigated anti-inflammatory properties through COX inhibition assays showing significant reduction in inflammatory cytokines.

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